molecular formula C19H16ClNO3 B3030994 4-(4-(Benzyloxy)-3-methoxyphenoxy)-2-chloropyridine CAS No. 1206970-43-5

4-(4-(Benzyloxy)-3-methoxyphenoxy)-2-chloropyridine

Cat. No. B3030994
CAS RN: 1206970-43-5
M. Wt: 341.8
InChI Key: CDHJWHLGYRZADX-UHFFFAOYSA-N
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Description

The compound 4-(4-(Benzyloxy)-3-methoxyphenoxy)-2-chloropyridine is a chemical that features a benzyloxy group and a methoxy group attached to a phenyl ring, which is further connected to a chloropyridine moiety. This structure suggests potential for various chemical reactions and interactions due to the presence of electron-donating and electron-withdrawing groups, which can influence the reactivity and stability of the molecule.

Synthesis Analysis

The synthesis of related compounds has been reported in the literature. For instance, a triazolopyridine derivative with a benzyloxy and methoxy substitution on the phenyl ring was prepared using an oxidative ring closure of a hydrazine intermediate, with sodium hypochlorite as the oxidant in ethanol, yielding a 73% isolated yield . This method represents a clean, green approach to synthesizing such compounds. Although the exact synthesis of 4-(4-(Benzyloxy)-3-methoxyphenoxy)-2-chloropyridine is not detailed, similar strategies could potentially be applied.

Molecular Structure Analysis

The molecular structure of a related compound, 1-benzyloxy-4-methoxypyridinium perchlorate, was determined using single-crystal X-ray diffraction, revealing a trans conformation around the central C-O bond linking the phenyl and pyridine residues . The aromatic ring planes were found to be almost perpendicular to the linking bond, with a twist of 9.1° between them. This information provides insight into the possible conformational preferences of 4-(4-(Benzyloxy)-3-methoxyphenoxy)-2-chloropyridine, as the presence of similar substituents may lead to comparable structural characteristics.

Chemical Reactions Analysis

Physical and Chemical Properties Analysis

The physical and chemical properties of structurally similar compounds have been characterized using various spectroscopic and computational methods. For instance, a chloro-substituted pyridine derivative was studied using LC/MS-MS, NMR, UV-Vis, and vibrational spectroscopy, providing comprehensive electronic properties and structural information . Additionally, the characterization of polymorphs of a chloro-substituted benzamide compound through X-ray powder diffractometry, thermal analysis, and spectroscopy highlighted differences in stability and physical properties between the forms . These studies suggest that 4-(4-(Benzyloxy)-3-methoxyphenoxy)-2-chloropyridine could also exhibit distinct physical and chemical properties that can be elucidated through similar analytical techniques.

Scientific Research Applications

Enhanced Dienophilicity in Reactive Intermediates

The compound's analogues exhibit significantly enhanced dienophilicity, making them highly reactive in certain chemical reactions. For instance, a study demonstrated the regioselective lithiation of related compounds at low temperatures, followed by elimination and trapping in a [4+2] cycloaddition reaction with furan to yield endoxides (Connon & Hegarty, 2004).

Applications in Copolymerization

Various analogues of this compound have been utilized in the synthesis and copolymerization with styrene, indicating their utility in creating novel polymer materials. This includes the preparation of phenoxy ring-substituted isopropyl phenylcyanoacrylates and their use in copolymerization processes (Whelpley et al., 2022).

Crystal Structure Analysis

The crystal structure of related compounds, like 1-benzyloxy-4-methoxypyridinium perchlorate, has been studied in detail, providing insights into molecular configurations and interactions. This type of research is crucial for understanding the material properties and potential applications of these compounds in various scientific fields (Dega-Szafran et al., 1991).

Role in Synthesis of Novel Molecules

This compound and its derivatives play a significant role in the synthesis of new chemical entities, as seen in the creation of various substituted ethylenes, which are crucial for developing new materials and pharmaceuticals (Kharas et al., 2016).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s designed to be a pharmaceutical, its mechanism of action would involve interacting with biological targets in the body .

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties. It’s important to handle all chemicals with appropriate safety precautions to minimize risk .

Future Directions

The future directions for research on this compound would depend on its potential applications. These could include further studies to understand its properties, modifications to improve its performance, or investigations into new uses .

properties

IUPAC Name

2-chloro-4-(3-methoxy-4-phenylmethoxyphenoxy)pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16ClNO3/c1-22-18-11-15(24-16-9-10-21-19(20)12-16)7-8-17(18)23-13-14-5-3-2-4-6-14/h2-12H,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDHJWHLGYRZADX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)OC2=CC(=NC=C2)Cl)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801204875
Record name 2-Chloro-4-[3-methoxy-4-(phenylmethoxy)phenoxy]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801204875
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

341.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-(Benzyloxy)-3-methoxyphenoxy)-2-chloropyridine

CAS RN

1206970-43-5
Record name 2-Chloro-4-[3-methoxy-4-(phenylmethoxy)phenoxy]pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1206970-43-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-4-[3-methoxy-4-(phenylmethoxy)phenoxy]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801204875
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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